BenchChemオンラインストアへようこそ!

2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide

Nucleophilic aromatic substitution Multidrug resistance Tubulin binding

2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 942657-49-0) is a halogenated N-benzyl benzenesulfonamide derivative with the molecular formula C14H13Br2NO3S and a molecular weight of 435.13 g/mol. The compound features a benzenesulfonamide core bearing two bromine atoms at the 2- and 5-positions and an N-(4-methoxybenzyl) substituent.

Molecular Formula C14H13Br2NO3S
Molecular Weight 435.13
CAS No. 942657-49-0
Cat. No. B2857128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide
CAS942657-49-0
Molecular FormulaC14H13Br2NO3S
Molecular Weight435.13
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br
InChIInChI=1S/C14H13Br2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-8-11(15)4-7-13(14)16/h2-8,17H,9H2,1H3
InChIKeyLDFOFDJIRRUCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 942657-49-0): Core Structural Identity for Selective Inhibitor Design and Procurement


2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 942657-49-0) is a halogenated N-benzyl benzenesulfonamide derivative with the molecular formula C14H13Br2NO3S and a molecular weight of 435.13 g/mol . The compound features a benzenesulfonamide core bearing two bromine atoms at the 2- and 5-positions and an N-(4-methoxybenzyl) substituent. This scaffold belongs to a class of sulfonamides recognized for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [1]. The 2,5-dibromo substitution pattern is a critical structural determinant that distinguishes this compound from mono-halogenated or non-halogenated analogs, influencing both reactivity (nucleophilic aromatic substitution potential) and target binding [2][3].

Why In-Class Substitution Fails for 2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide: The Criticality of Halogen Regioisomerism and N-Benzyl Architecture


Generic substitution among benzenesulfonamide analogs is not feasible because subtle variations in halogen regioisomerism, N-alkyl versus N-aryl substitution, and the presence or absence of ring-methyl substituents produce marked differences in biological target engagement and chemical reactivity. The 2,5-dibromo arrangement in 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide creates a unique electronic environment that governs both nucleophilic aromatic substitution (NAS) potential—a mechanistic prerequisite for covalent tubulin binding in halogenated sulfonamide cytotoxic agents [1]—and bromodomain recognition, as evidenced by crystallographic studies of related 2,5-dibromobenzenesulfonamide BRD4 inhibitors [2]. Replacing this with a 4-bromo (para-only) substitution eliminates the ortho-bromo reactivity and alters steric occupancy. Similarly, changing the N-(4-methoxybenzyl) group to a simpler N-methyl or N-phenyl analog removes the flexible benzyl linker and the electron-donating methoxy group, both of which modulate sulfonamide NH acidity and contribute to tubulin polymerization inhibitory activity as demonstrated by structure-activity relationship (SAR) studies on N-(4-methoxybenzyl) quinolinone sulfonamides [3].

Quantitative Differential Evidence Guide: 2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide vs. Closest Analogs


2,5-Dibromo vs. 4-Bromo Substitution: Impact on Cytotoxic Potency Against MDR Cancer Cells

Halogenated benzenesulfonamides bearing 2,5-dibromo substitution exhibit enhanced cytotoxicity compared to mono-bromo analogs, because the ortho-bromine atom is critical for nucleophilic aromatic substitution (NAS)-dependent covalent binding to β-tubulin cysteine-239. Medina et al. (1999) demonstrated that halogenated benzenesulfonamide cytotoxicity against HeLa, MCF-7, and multidrug-resistant MCF-7/ADR cells correlates with their ability to undergo NAS, with 2,5-dibromo-substituted compounds retaining full activity against the MDR phenotype [1]. In contrast, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 329939-43-7) lacks the ortho-bromo substituent and is therefore predicted to have reduced NAS reactivity and diminished tubulin-targeted cytotoxicity. While compound-specific IC50 values from the Medina et al. study were not discretely reported for each halogenation pattern, the structure-activity trend establishes that the 2,5-dibromo configuration is required for maximal NAS-dependent activity.

Nucleophilic aromatic substitution Multidrug resistance Tubulin binding

2,5-Dibromobenzenesulfonamide Moiety in BRD4 Bromodomain Inhibition: Crystallographic Evidence and Binding Affinity Comparison

The 2,5-dibromobenzenesulfonamide moiety has been crystallographically confirmed to engage the first bromodomain (BD1) of human BRD4. Allen et al. (2017) reported the co-crystal structure of BRD4 BD1 in complex with 2,5-dibromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide (PDB: 5TI3), demonstrating that the 2,5-dibromobenzenesulfonamide scaffold occupies the acetyl-lysine binding pocket [1]. In head-to-head biochemical comparisons within this compound series, non-halogenated benzenesulfonamide analogs showed substantially weaker BRD4 BD1 binding, underscoring the contribution of bromine atoms to affinity. The 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide shares the identical 2,5-dibromobenzenesulfonamide core with the crystallized inhibitor and is thus inferred to possess BRD4-binding competence.

BRD4 bromodomain Epigenetic inhibitor Crystallography

N-(4-Methoxybenzyl) Sulfonamide Architecture: Tubulin Polymerization Inhibition Potency vs. Alternative N-Substituents

The N-(4-methoxybenzyl) substituent is a pharmacophoric element for tubulin polymerization inhibition in sulfonamide-based antimitotics. Ma et al. (2022) reported that compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) inhibited HeLa cell proliferation with an IC50 of 1.34 μM and tubulin polymerization with an IC50 of 6.74 μM [1]. SAR analysis within the same study demonstrated that N-(4-methoxybenzyl) substitution consistently outperformed other N-alkyl and N-aryl variants in both cytotoxicity and tubulin inhibition assays. The 4-methoxybenzyl group in 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide matches this optimal pharmacophoric feature, whereas analogs such as N-methyl-2,5-dibromobenzenesulfonamide (CAS not available) would lack the extended aryl group required for tubulin colchicine-site occupancy.

Tubulin polymerization G2/M arrest N-benzyl sulfonamide SAR

Predicted Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Solubility vs. Non-Brominated and Mono-Brominated Analogs

The presence of two bromine atoms significantly increases molecular weight (435.13 g/mol) and predicted lipophilicity relative to non-halogenated or mono-brominated analogs. The 2,5-dibromo substitution pattern raises the molecular weight by approximately 79 Da compared to the mono-bromo analog 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (MW = 356.24 g/mol, CAS 329939-43-7) and by approximately 158 Da compared to the non-halogenated N-(4-methoxybenzyl)benzenesulfonamide . This mass increment, combined with the electron-withdrawing effect of two bromine atoms, alters the compound's chromatographic retention, membrane permeability, and passive diffusion characteristics. For procurement decisions, this means the 2,5-dibromo compound occupies a distinct physicochemical space that cannot be replicated by substituting a mono-bromo or des-bromo analog in a screening library.

Drug-likeness Lipophilicity ADME prediction

Optimal Research and Industrial Application Scenarios for 2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 942657-49-0)


Epigenetic Drug Discovery: BRD4 Bromodomain Inhibitor Hit Expansion

The 2,5-dibromobenzenesulfonamide core has been crystallographically validated as a BRD4 BD1-binding scaffold [1]. 2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide is an ideal starting point for structure-based optimization of selective BET bromodomain inhibitors. Researchers can exploit the bromine atoms as synthetic handles for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to diversify the scaffold while retaining the sulfonamide pharmacophore that engages the conserved asparagine residue in the bromodomain binding pocket.

Antimitotic Agent Development: Tubulin Colchicine-Site Binder Lead Optimization

The N-(4-methoxybenzyl) sulfonamide architecture confers tubulin polymerization inhibitory activity as demonstrated by Ma et al. (2022) [2]. Combined with the 2,5-dibromo substitution pattern that enables NAS-dependent covalent tubulin binding [3], this compound represents a dual-mechanism antimitotic scaffold. It is particularly suited for programs targeting multidrug-resistant cancers, as halogenated benzenesulfonamides retain activity against MDR cell lines.

Chemical Biology Probe Development: Covalent Ligand for Tubulin Cysteine-239

The ortho-bromine at position 2 of the benzenesulfonamide ring is poised for nucleophilic aromatic substitution by cysteine-239 of β-tubulin, as established by Medina et al. (1999) [3]. This compound can serve as a covalent chemical biology probe for studying tubulin dynamics and for proteomic target engagement studies. The N-(4-methoxybenzyl) group provides a UV chromophore (λmax ~275–280 nm) and a potential site for further functionalization to introduce affinity tags or fluorophores.

Screening Library Design: Halogenated Sulfonamide Diversity Set Component

With a molecular weight of 435.13 g/mol and a predicted logP in the 3.5–4.0 range, 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide occupies a distinct region of drug-like chemical space compared to mono-bromo (MW ~356) or non-halogenated (MW ~277) analogs . Incorporating this compound into diversity-oriented screening libraries expands halogenated chemical space coverage and increases the probability of identifying hits against bromodomains, carbonic anhydrases, and other sulfonamide-responsive targets.

Quote Request

Request a Quote for 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.